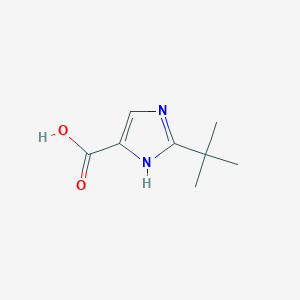

2-tert-butyl-1H-imidazole-4-carboxylic acid

Description

2-tert-Butyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole core substituted with a tert-butyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 184.20 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the carboxylic acid provides reactivity for further derivatization, such as amide bond formation. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

2-tert-butyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-4-5(10-7)6(11)12/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUODHXYBEMXMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388407 | |

| Record name | 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794495-32-2 | |

| Record name | 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-tert-butyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines. Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-tert-butyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 2-tert-butyl-1H-imidazole-4-carboxylic acid serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate.

- Reduction : Employing agents such as lithium aluminum hydride.

- Substitution : Both electrophilic and nucleophilic substitution reactions can occur with halogens or alkylating agents.

Biology

The biological activities of this compound have been extensively studied. Notable applications include:

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 25 |

| Escherichia coli | 100 |

| Candida albicans | >200 |

This data suggests that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, which are significant clinical pathogens.

- Anticancer Properties : The compound is being researched for its potential anticancer effects. Studies have demonstrated that modifications at specific positions on the imidazole ring can enhance biological activity against cancer cell lines. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

Medicine

In medicinal chemistry, ongoing research focuses on exploring this compound as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

- Antimicrobial Evaluation : A study investigated a series of imidazole derivatives, including this compound, revealing enhanced activity against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications significantly influenced antimicrobial efficacy.

- Anticancer Activity : Another research focused on structure-activity relationships among imidazoles, demonstrating that specific functional groups could optimize both solubility and potency against target enzymes involved in cancer progression. This study emphasized the importance of chemical modifications in enhancing the biological efficacy of imidazole-based compounds .

- Antitubercular Activity : In vitro studies assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence biological pathways and enzyme activities. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-tert-butyl-1H-imidazole-4-carboxylic acid and related imidazole derivatives:

Key Observations:

In contrast, tert-butyl groups in other derivatives (e.g., Boc-protected piperidine in ) serve as protective groups or modulate solubility. The Boc (tert-butoxycarbonyl) group in and is critical for temporary amine protection, enabling selective reactivity in multi-step syntheses .

Carboxylic Acid Functionality :

- The carboxylic acid at position 4 is a common feature across analogs, facilitating conjugation or salt formation. However, electronic effects from adjacent groups (e.g., trifluoromethyl in ) alter acidity and reactivity.

Electronic and Steric Modifications :

- The trifluoromethyl group in introduces strong electron-withdrawing effects, increasing the carboxylic acid's acidity (pKa ~1.5–2.5) compared to the target compound (pKa ~4.5–5.5) .

- The hydroxymethyl group in improves hydrophilicity, making it suitable for aqueous-phase reactions, whereas the tert-butyl group in the target compound enhances membrane permeability .

Pharmaceutical Intermediates

- The target compound is a precursor to kinase inhibitors due to its ability to chelate metal ions in enzymatic active sites .

- The Boc-piperidine derivative shows promise in cyclin-dependent kinase (CDK) inhibitor synthesis, with >50% inhibition efficiency in preliminary assays .

Enzyme Inhibition

Biological Activity

2-tert-butyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₈H₁₃N₂O₂

- Molecular Weight : Approximately 169.20 g/mol

The presence of a tert-butyl group enhances its steric and electronic properties, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily stems from its imidazole ring, which can mimic histidine residues in proteins, allowing it to interact with various biomolecular targets. While specific targets are not fully identified, imidazoles are known to influence several biochemical pathways:

- Enzyme Inhibition : Imidazole derivatives often serve as enzyme inhibitors due to their ability to bind to active sites or allosteric sites on enzymes.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial activity. A study reported that derivatives of imidazole showed enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 25 |

| Escherichia coli | 100 |

| Candida albicans | >200 |

This data suggests that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes high solubility in polar solvents, which enhances bioavailability. Factors influencing the pharmacokinetics of this compound include:

- Absorption : High water solubility facilitates absorption.

- Distribution : The compound's lipophilicity may affect its distribution within biological systems.

- Metabolism : Imidazoles are often metabolized by cytochrome P450 enzymes, impacting their efficacy and safety profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of related imidazole compounds. For instance:

- A study investigated a series of imidazole derivatives for their antimicrobial properties, revealing that modifications at the 2-position significantly enhanced activity against various pathogens .

- Another research focused on structure-activity relationships (SAR) among imidazoles, demonstrating that specific functional groups could optimize both solubility and potency against target enzymes .

These findings underscore the importance of structural modifications in enhancing the biological efficacy of imidazole-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-tert-butyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of α-keto acids with amidines or urea derivatives. For example, refluxing tert-butyl-substituted precursors with acetic acid and sodium acetate (as a buffer) at 100–120°C for 3–5 hours promotes cyclization . Optimization may involve adjusting molar ratios (e.g., 1:1.1 for limiting reagents), solvent polarity (acetic acid vs. DMF), and temperature gradients to maximize yield (typically 60–75%). Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid derivative .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR (DMSO-d6) to confirm tert-butyl protons (δ 1.2–1.4 ppm) and imidazole ring protons (δ 7.2–8.1 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) using acetonitrile/water gradients .

- Melting Point : Compare observed mp (e.g., 139–140°C) to literature values to detect impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Experimental Design :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Waste Disposal : Segregate acidic waste in labeled containers for neutralization (e.g., with sodium bicarbonate) before professional disposal .

- Spill Management : Absorb spills with inert materials (vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the tert-butyl group on the imidazole ring’s reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distributions. The tert-butyl group induces steric hindrance at the 2-position, reducing nucleophilic attack at the adjacent nitrogen. Compare HOMO-LUMO gaps with non-substituted analogs to predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

- Data Analysis : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. For instance, low solubility in water (<1 mg/mL at 25°C) contrasts with higher solubility in DMSO (>50 mg/mL), likely due to the tert-butyl group’s hydrophobicity and hydrogen-bonding disruption. Use Hansen solubility parameters to rationalize discrepancies and select optimal solvents for catalytic applications .

Q. What strategies are effective for analyzing the compound’s bioactivity in enzyme inhibition assays, and how should controls be designed?

- Experimental Design :

- Assay Setup : Use fluorescence-based assays (e.g., for kinases) with ATP analogs. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to normalize background signals .

- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Account for tert-butyl-induced steric effects, which may reduce binding affinity compared to smaller substituents .

- Counter-Screens : Validate specificity using unrelated enzymes (e.g., phosphatases) to rule off-target effects .

Q. How can X-ray crystallography be employed to determine the solid-state conformation of this compound?

- Methodology : Grow single crystals via slow evaporation of saturated DMSO/water solutions. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve the tert-butyl group’s orientation relative to the planar imidazole ring. Compare bond lengths (C=O: ~1.21 Å) and torsion angles with computational models to validate intramolecular hydrogen bonding (e.g., COOH∙∙∙N interactions) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the tert-butyl group during reactions .

- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]+ expected m/z: 211.1443) .

- Data Reproducibility : Document batch-specific variations (e.g., CAS 252206-28-3) in supplementary materials to aid cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.